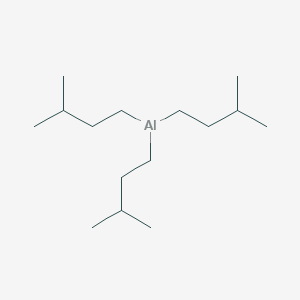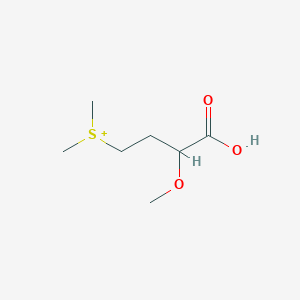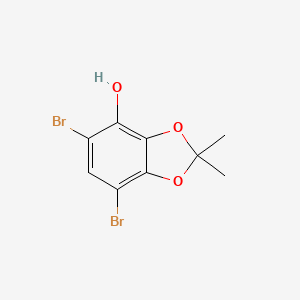![molecular formula C12H6S3 B14143827 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione CAS No. 91384-92-8](/img/structure/B14143827.png)
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione is a chemical compound with the molecular formula C12H6S3 and a molecular weight of 246.37 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiopyran ring and two dithione groups. It has a melting point of 225°C and a predicted boiling point of 453.2°C .
Méthodes De Préparation
The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the cyclization of naphthalene-1,8-dithiol with carbon disulfide in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione groups to thiol groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione involves its interaction with molecular targets through its thiopyran and dithione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular redox processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione can be compared with similar compounds such as:
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: This compound has a similar naphthalene and pyran ring structure but lacks the dithione groups, making it less reactive in certain chemical reactions.
1H,3H-Naphtho[1,8-cd]pyran-1-one: This compound also shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its dithione groups, which confer distinct reactivity and potential biological activities.
Propriétés
Numéro CAS |
91384-92-8 |
|---|---|
Formule moléculaire |
C12H6S3 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dithione |
InChI |
InChI=1S/C12H6S3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H |
Clé InChI |
QQSPONDSXWRHIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=S)SC(=S)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


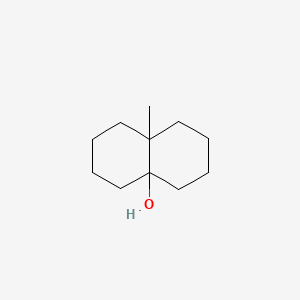
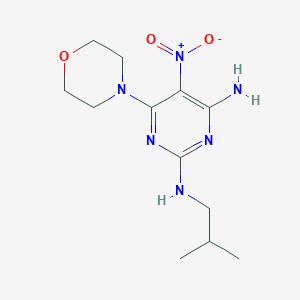
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)


![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
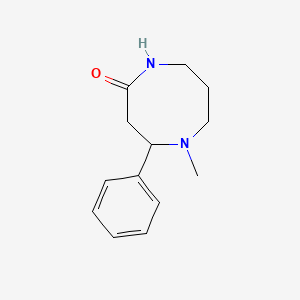

![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

